5-Amino-6-(benzyloxy)-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-Amino-6-(benzyloxy)-2,3-dihydro-1H-indol-2-one is a complex organic compound with a unique structure that includes an indole core substituted with an amino group and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(benzyloxy)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate indole derivative with benzyl alcohol under acidic conditions to introduce the benzyloxy group. This is followed by nitration and subsequent reduction to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(benzyloxy)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Nitro group reduction yields the corresponding amine.
Substitution: Substitution reactions yield various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-6-(benzyloxy)-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its indole core is a common motif in many biologically active molecules, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These include anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-Amino-6-(benzyloxy)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-methoxy-2,3-dihydro-1H-indol-2-one: Similar structure but with a methoxy group instead of a benzyloxy group.
5-Amino-6-ethoxy-2,3-dihydro-1H-indol-2-one: Similar structure but with an ethoxy group instead of a benzyloxy group.
5-Amino-6-(phenylmethoxy)-2,3-dihydro-1H-indol-2-one: Similar structure but with a phenylmethoxy group.
Uniqueness
The uniqueness of 5-Amino-6-(benzyloxy)-2,3-dihydro-1H-indol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The benzyloxy group provides additional steric bulk and potential for π-π interactions, which can influence its reactivity and binding affinity in biological systems.
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-amino-6-phenylmethoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H14N2O2/c16-12-6-11-7-15(18)17-13(11)8-14(12)19-9-10-4-2-1-3-5-10/h1-6,8H,7,9,16H2,(H,17,18) |
InChI Key |
CLSACDUDELOKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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